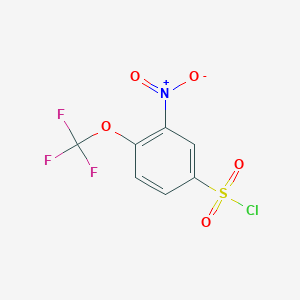

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride” is a chemical compound with the molecular formula C7H3ClF3NO5S . It has a molecular weight of 305.62 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H3ClF3NO5S . This indicates that the molecule contains seven carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique

Hydrolysis of Aromatic Sulphonyl Chlorides : Tonnet and Hambly (1971) investigated the hydrolysis of various aromatic sulphonyl chlorides, including 3-nitrobenzenesulphonyl chloride, in aqueous dioxan. They found evidence supporting the SN1 hydrolysis mechanism in certain cases, providing insights into the reaction dynamics and mechanisms of these compounds (Tonnet & Hambly, 1971).

Synthesis of Trichloroethylarenes : Bougeard, Gupta, and Johnson (1981) described the synthesis of trichloroethylbenzene from benzylcobaloximes and trichloromethanesulphonyl chloride. This study offers a perspective on the use of similar sulphonyl chlorides in synthetic organic chemistry (Bougeard, Gupta, & Johnson, 1981).

Preparation of Sulphenyl Chlorides and Derivatives : Ueki, Honda, Kazama, and Katoh (1994) developed a method for preparing 3-nitro-2-pyridinesulfenyl chloride and its derivatives. This showcases an application in the preparation of specific sulphenyl chlorides, which may have parallels with 3-nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (Ueki et al., 1994).

Kinetics of Pyridine-Catalysed Hydrolysis : Rogne (1972) explored the kinetics of hydrolysis of substituted benzenesulphonyl chlorides, catalysed by substituted pyridines. The study’s findings on substituent effects and reaction kinetics are relevant to understanding similar reactions involving this compound (Rogne, 1972).

Electron Impact Mass Spectrometry on Sulphonyl Chlorides : Chatgilialoglu, Guerra, Pelli, and Traldi (1989) used electron impact mass spectrometry to study the fragmentation of arenesulphonyl chlorides. This research might provide insights into the behavior of this compound under similar conditions (Chatgilialoglu et al., 1989).

Chlorine Abstraction from Arenesulphonyl Chlorides : Corrêa et al. (1989) investigated the relative reactivities of substituted phenyl radicals towards substituted benzenesulphonyl chlorides. This study adds to our understanding of the reactivity of compounds like this compound (Corrêa et al., 1989).

Cross-Interaction Constants in SN2 Reactions : Lee, Koh, Huh, and Lee (1990) reported on the second-order rate constants of reactions between benzenesulphonyl chlorides and anionic nucleophiles. This study can provide a framework for understanding similar reactions involving this compound (Lee et al., 1990).

Molecular Electronic Device Applications : Chen, Reed, Rawlett, and Tour (1999) used a molecule containing a nitroamine redox center in an electronic device, demonstrating negative differential resistance. While not directly involving this compound, this study highlights the potential application of nitro-substituted compounds in electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis and Structure of Nitrobenzamide Derivatives : Johnston and Taylor (2011) synthesized 4-Nitro-N-(3-nitrophenyl)benzamide, a derivative of 3-nitroanaline, and analyzed its structure. This research provides insights into the structural aspects of nitro-substituted benzene derivatives, which could be relevant for similar compounds like this compound (Johnston & Taylor, 2011).

Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) utilized polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in different chemical transformations. This review could provide a basis for using this compound in similar synthetic applications (Fülöpová & Soural, 2015).

Propriétés

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRBNVIAVVCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)